2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate
CAS No.: 1176202-62-2
Cat. No.: VC16181271
Molecular Formula: C20H25F6N2P
Molecular Weight: 438.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1176202-62-2 |
|---|---|
| Molecular Formula | C20H25F6N2P |
| Molecular Weight | 438.4 g/mol |
| IUPAC Name | 2-[2,6-di(propan-2-yl)phenyl]-5-methylimidazo[1,5-a]pyridin-2-ium;hexafluorophosphate |
| Standard InChI | InChI=1S/C20H25N2.F6P/c1-14(2)18-10-7-11-19(15(3)4)20(18)21-12-17-9-6-8-16(5)22(17)13-21;1-7(2,3,4,5)6/h6-15H,1-5H3;/q+1;-1 |
| Standard InChI Key | QMSMRHHBCWKWQO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC2=C[N+](=CN12)C3=C(C=CC=C3C(C)C)C(C)C.F[P-](F)(F)(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Identifiers
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate is formally classified as an imidazo[1,5-a]pyridinium salt. Its IUPAC name, 2-[2,6-di(propan-2-yl)phenyl]-5-methylimidazo[1,5-a]pyridin-2-ium hexafluorophosphate, reflects the substitution pattern at the 2- and 5-positions of the heterocyclic core . Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1176202-62-2 |
| Molecular Formula | |
| Molecular Weight | 438.4 g/mol |
| Standard InChI | InChI=1S/C20H25N2.F6P/c1-14(2)18-10-7-11-19(15(3)4)20(18)21-12-17-9-6-8-16(5)22(17)13-21;1-7(2,3,4,5)6/h6-15H,1-5H3;/q+1;-1 |
| Standard InChIKey | QMSMRH |
The hexafluorophosphate () counterion enhances solubility in polar aprotic solvents, a critical feature for catalytic applications.
Structural Analysis
The imidazo[1,5-a]pyridine core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3. The 2-position is substituted with a 2,6-diisopropylphenyl group, introducing significant steric bulk that modulates ligand-metal interactions in catalysis. The 5-methyl group further fine-tunes electronic properties, while the anion stabilizes the cationic imidazolium species through charge delocalization.
X-ray crystallographic studies of analogous compounds reveal planar heterocyclic cores with dihedral angles of 85–90° between the aryl substituents and the imidazole ring, optimizing steric protection for metal centers .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Cyclization: Condensation of 2,6-diisopropylaniline with α-bromoketones yields the imidazo[1,5-a]pyridine scaffold.
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Quaternization: Methylation at the 5-position using methyl triflate or iodomethane generates the imidazolium cation.
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Anion Exchange: Metathesis with potassium hexafluorophosphate () replaces the original counterion (e.g., bromide) with , enhancing stability.
Purification and Characterization
Purification via recrystallization from dichloromethane/diethyl ether mixtures yields >95% pure product. Characterization relies on , , and NMR spectroscopy, with distinctive signals for the methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.6 ppm), and (δ -70 ppm in ) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 438.3901 [M].
Applications in Catalysis
N-Heterocyclic Carbene (NHC) Generation
Deprotonation of the imidazolium salt with strong bases (e.g., ) generates a free NHC ligand. The steric bulk of the 2,6-diisopropylphenyl groups prevents dimerization, while the counterion improves solubility in nonpolar media.
Transition Metal Catalysis
NHCs derived from this compound coordinate to metals like palladium, gold, and ruthenium, enabling:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl chlorides (TOF up to 10 h).
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Hydroamination: Anti-Markovnikov addition of amines to alkenes with >90% enantiomeric excess (ee) in asymmetric variants .
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Olefin Metathesis: Ring-closing metathesis (RCM) catalyzed by Ru-NHC complexes, achieving turnover numbers (TON) exceeding 10.
Comparative Analysis with Structural Analogues
Substituent Effects on Catalytic Performance
Replacing the 2,6-diisopropylphenyl group with less bulky substituents (e.g., mesityl) reduces steric shielding, leading to lower catalyst stability. For example, the analogous mesityl-substituted NHC exhibits a 30% decrease in TON for RCM compared to the diisopropylphenyl variant .
Counterion Influence
Hexafluorophosphate () outperforms tetrafluoroborate () in hydrophobic reaction media due to its lower coordination ability, minimizing anion-metal interactions. In contrast, -containing salts precipitate in toluene, reducing catalytic efficiency.
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